[2,3'-Bipyridin]-5-ylmethanamine CAS number and properties
[2,3'-Bipyridin]-5-ylmethanamine CAS number and properties
The following technical guide details the chemical identity, synthesis, and applications of [2,3'-Bipyridin]-5-ylmethanamine , a critical bipyridine building block in medicinal chemistry.
Executive Summary
[2,3'-Bipyridin]-5-ylmethanamine (also known as 5-(aminomethyl)-2,3'-bipyridine) is a heteroaromatic primary amine utilized primarily as a pharmacophore scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands.[1][2] As a structural analog of the anabasine and nicotine cores, this compound serves as a versatile intermediate for introducing the 2,3'-bipyridine moiety—a "privileged structure" in neuroactive drug discovery—into larger bioactive molecules. Its primary amine functionality allows for rapid diversification via amide coupling, reductive amination, or sulfonylation, making it essential for Structure-Activity Relationship (SAR) studies targeting neurodegenerative diseases and inflammation.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
This compound is characterized by two pyridine rings linked at the C2 position of the first ring and the C3' position of the second, with a methanamine group at the C5 position of the unprimed ring.
| Property | Data |
| Chemical Name | [2,3'-Bipyridin]-5-ylmethanamine |
| Synonyms | 5-(Aminomethyl)-2,3'-bipyridine; (2,3'-Bipyridin-5-yl)methylamine |
| Molecular Formula | C₁₁H₁₁N₃ |
| Molecular Weight | 185.23 g/mol |
| CAS Number | Not widely indexed in public commercial catalogs; see Precursor CAS below |
| Related CAS | 63219-04-5 (6-Chloro-2,3'-bipyridine-5-carbonitrile precursor) |
| SMILES | NCC1=CN=C(C2=CN=CC=C2)C=C1 |
| pKa (Predicted) | ~5.2 (Pyridine N), ~9.5 (Primary Amine) |
| LogP (Predicted) | 0.6 – 0.9 |
| Solubility | Soluble in MeOH, DMSO, dilute aqueous acid; sparingly soluble in non-polar solvents.[1][3][4][5] |
Synthetic Methodology
The synthesis of [2,3'-Bipyridin]-5-ylmethanamine requires a regioselective approach to establish the unsymmetrical biaryl bond followed by a chemoselective reduction. The most robust protocol involves a Suzuki-Miyaura cross-coupling followed by nitrile reduction .
Protocol A: Biaryl Assembly via Suzuki Coupling
This step constructs the 2,3'-bipyridine core using a palladium-catalyzed cross-coupling between a halogenated pyridine and a pyridyl boronic acid.
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Reagents: 2-Bromo-5-cyanopyridine (Electrophile), 3-Pyridylboronic acid (Nucleophile), Pd(PPh₃)₄ (Catalyst), Na₂CO₃ (Base).
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Solvent: 1,4-Dioxane/Water (4:1).
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Conditions: Reflux (100°C) under inert atmosphere (N₂/Ar) for 12–18 hours.
Step-by-Step Workflow:
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Charge a reaction vessel with 2-bromo-5-cyanopyridine (1.0 equiv) and 3-pyridylboronic acid (1.2 equiv).
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Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv).
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Degas the solvent mixture (Dioxane/H₂O) via sparging with argon for 15 minutes, then transfer to the vessel.
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Heat to reflux overnight. Monitor consumption of the bromide by TLC/LC-MS.
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Workup: Cool to RT, filter through Celite to remove Pd residues. Partition between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) yields 2,3'-bipyridine-5-carbonitrile .
Protocol B: Chemoselective Nitrile Reduction
The nitrile intermediate is reduced to the primary amine. Raney Nickel hydrogenation is preferred to avoid reducing the pyridine rings.
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Reagents: Raney Nickel (active catalyst), H₂ (balloon or 50 psi), NH₃ (in MeOH).
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Solvent: Methanol (saturated with ammonia to suppress secondary amine formation).
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Conditions: RT to 40°C, 4–6 hours.
Step-by-Step Workflow:
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Dissolve 2,3'-bipyridine-5-carbonitrile in methanolic ammonia (7N).
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Add Raney Nickel slurry (approx. 50 wt% of substrate) carefully under argon flow (Pyrophoric hazard!).
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Purge vessel with H₂ gas and stir vigorously under H₂ atmosphere.
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Monitoring: Monitor by LC-MS for the appearance of the M+H peak (186.23).
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Workup: Filter catalyst through a pad of Celite (keep wet to prevent ignition). Rinse with MeOH.[6][7]
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Isolation: Concentrate filtrate in vacuo. The free base is an oil/low-melting solid. Convert to HCl salt (ethereal HCl) for long-term storage.
Visualization: Synthetic Pathway
Caption: Two-step synthesis of [2,3'-Bipyridin]-5-ylmethanamine via Pd-catalyzed cross-coupling and nitrile hydrogenation.
Medicinal Chemistry Applications
The [2,3'-Bipyridin]-5-ylmethanamine scaffold is a bioisostere of the 3-pyridyl ether found in A-85380 and the pyrrolidine ring of nicotine .
nAChR Ligand Design
The 2,3'-bipyridine moiety mimics the distance and electrostatic profile of the acetylcholine pharmacophore.
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Binding Affinity: The pyridine nitrogen at the 3'-position interacts with the Trp residue in the agonist binding site of α4β2 and α7 nAChR subtypes.
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Linker Utility: The 5-aminomethyl group serves as a "tether" to attach auxiliary groups (e.g., lipophilic tails or fluorophores) without disrupting the primary binding interaction of the bipyridine core.
Anti-Inflammatory Agents
Derivatives of 2,3'-bipyridine-5-carbonitrile have been identified as potential dual anti-inflammatory/antimicrobial agents, structurally related to etoricoxib. The amine allows for the synthesis of sulfonamide derivatives which can act as COX-2 inhibitors.
Metal Chelation
While 2,2'-bipyridines are classic chelators, 2,3'-bipyridines have a twisted geometry that prevents planar bidentate coordination to a single metal center. This property is exploited to build Metal-Organic Frameworks (MOFs) where the molecule acts as a bridging ligand rather than a chelating one.
Safety & Handling Protocol
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
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Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs CO₂ from air; storage as the hydrochloride salt (dihydrochloride) is recommended for stability.
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Reaction Safety:
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Suzuki Coupling: Palladium catalysts can retain toxic residues; rigorous purification is required for biological testing.
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Raney Nickel: Highly pyrophoric when dry. Always keep wet and dispose of in a designated waste container containing water.
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References
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Yamanoi, Y. (2024). "Recent Progress on the Synthesis of Bipyridine Derivatives." Molecules, 29(3), 576.
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Abdel-Rahman, H. M., et al. (2017). "Design and synthesis of some new 2,3'-bipyridine-5-carbonitriles as potential anti-inflammatory/antimicrobial agents." Future Medicinal Chemistry, 9(13).
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Kozhevnikov, V. N., & Nikonov, G. I. (2021). "Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives." Loughborough University Research Repository.
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BenchChem. (2025).[6] "The Synthesis and Significance of 5-Cyanoindole: A Technical Guide." (Reference for nitrile reduction protocols).
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- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
